molecular formula C19H17N3O2S2 B2951112 4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide CAS No. 361170-94-7

4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide

Cat. No. B2951112
CAS RN: 361170-94-7
M. Wt: 383.48
InChI Key: LZCCLPVMDBGMDO-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II, a protein that is essential for DNA replication and cell division. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have significant biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation and oxidative stress. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further investigation as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is its relatively low solubility in water, which may make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research of 4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, researchers may explore its potential use in other areas, such as neurodegenerative diseases, inflammation, and oxidative stress. Further studies may also investigate the optimal dosage and administration of the compound to maximize its therapeutic effects.
Conclusion:
In conclusion, 4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide involves a multi-step process that includes the reaction of 7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-carboxylic acid with isopropylamine, followed by the reaction with 4-fluorobenzoyl chloride and subsequent hydrolysis. The final product is obtained through recrystallization.

Scientific Research Applications

The compound has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Researchers have explored the use of this compound as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-10(2)24-13-6-4-12(5-7-13)18(23)22-19-21-14-8-9-15-16(17(14)26-19)20-11(3)25-15/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCCLPVMDBGMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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